6-{[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid
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Overview
Description
6-{[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid is a synthetic organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid typically involves multiple steps:
Formation of the Coumarin Core: The coumarin core can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst such as sulfuric acid or trifluoroacetic acid.
Functionalization of the Coumarin Core: The hydroxyl and methyl groups are introduced at specific positions on the coumarin ring through selective alkylation and hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the coumarin ring can undergo oxidation to form a ketone or aldehyde, depending on the oxidizing agent used.
Reduction: The carbonyl groups in the coumarin structure can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring of the coumarin core can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst
Major Products
Oxidation: Formation of 7-oxo-4,8-dimethyl-2H-chromen-3-yl derivatives
Reduction: Formation of 7-hydroxy-4,8-dimethyl-2H-chromen-3-yl alcohols
Substitution: Formation of nitro or halogenated coumarin derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactive functional groups allow for further derivatization, making it a versatile intermediate in organic synthesis .
Biology
In biological research, coumarin derivatives are studied for their potential as enzyme inhibitors, particularly those involved in metabolic pathways. This compound could be used to investigate the inhibition of enzymes like acetylcholinesterase or monoamine oxidase .
Medicine
Medically, coumarin derivatives are known for their anticoagulant properties. This compound could be explored for its potential to inhibit blood clot formation, making it a candidate for the development of new anticoagulant drugs .
Industry
In the industrial sector, coumarin derivatives are used in the production of dyes, optical brighteners, and as additives in food and cosmetics.
Mechanism of Action
The mechanism of action of 6-{[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid involves its interaction with specific molecular targets. The hydroxyl and acetyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: Known for its fluorescence properties and used in biochemical assays.
4,8-dimethylcoumarin: Studied for its antimicrobial and antioxidant activities.
7-acetoxy-4-methylcoumarin: Used in the synthesis of more complex coumarin derivatives.
Uniqueness
6-{[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C19H23NO6 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
6-[[2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C19H23NO6/c1-11-13-7-8-15(21)12(2)18(13)26-19(25)14(11)10-16(22)20-9-5-3-4-6-17(23)24/h7-8,21H,3-6,9-10H2,1-2H3,(H,20,22)(H,23,24) |
InChI Key |
SZFVOYUIBASGIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
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